molecular formula C16H24ClNO3 B10820669 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride

1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride

Cat. No.: B10820669
M. Wt: 313.82 g/mol
InChI Key: JLDUTUVYPWMFBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride typically involves several steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Heptanone Chain: The heptanone chain can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)heptan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)heptan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)heptan-1-one

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-4-5-6-7-13(17(2)3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H

InChI Key

JLDUTUVYPWMFBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

Origin of Product

United States

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